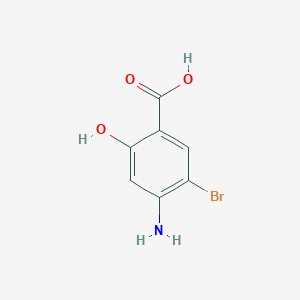
4-Amino-5-bromo-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-bromo-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position, a bromine atom at the 5-position, and a hydroxyl group at the 2-position
Synthetic Routes and Reaction Conditions:
Bromination of 2-hydroxybenzoic acid: The synthesis begins with the bromination of 2-hydroxybenzoic acid (salicylic acid) using bromine in the presence of a suitable solvent like acetic acid. This reaction introduces a bromine atom at the 5-position.
Amination: The brominated product is then subjected to an amination reaction. This can be achieved using ammonia or an amine source under controlled conditions to introduce the amino group at the 4-position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Types of Reactions:
Oxidation: The hydroxyl group at the 2-position can undergo oxidation to form corresponding quinones.
Reduction: The amino group can be reduced to form amines or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-bromo-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-amino-5-bromo-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with signaling pathways that regulate inflammation, such as the inhibition of cyclooxygenase enzymes.
Vergleich Mit ähnlichen Verbindungen
4-Amino-2-hydroxybenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-hydroxybenzoic acid: Lacks the amino group, which limits its applications in biological systems.
4-Bromo-2-hydroxybenzoic acid: Lacks the amino group, reducing its potential for forming amine derivatives.
Uniqueness: 4-Amino-5-bromo-2-hydroxybenzoic acid is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.
Eigenschaften
CAS-Nummer |
6625-93-0 |
|---|---|
Molekularformel |
C7H6BrNO3 |
Molekulargewicht |
232.03 g/mol |
IUPAC-Name |
4-amino-5-bromo-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,9H2,(H,11,12) |
InChI-Schlüssel |
IFOSZAMIVBYHPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)N)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


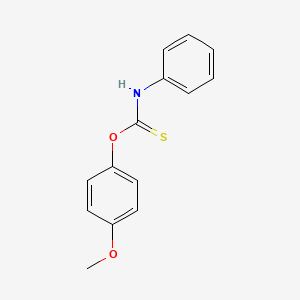

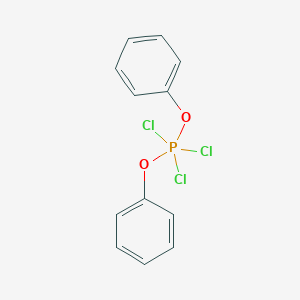
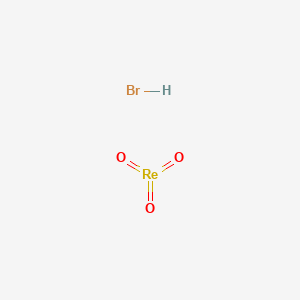
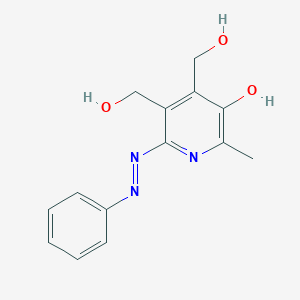
![2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14721716.png)


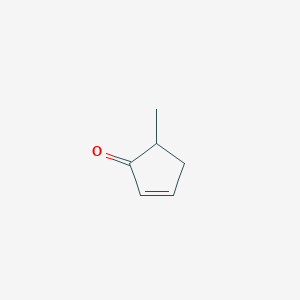
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B14721747.png)



![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)
